molecular formula C8H3BrClF3O B13134465 2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde

2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde

Cat. No.: B13134465
M. Wt: 287.46 g/mol
InChI Key: AXYSXJBYTOTWTO-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3BrClF3O. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, chlorine, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a trifluoromethyl-substituted benzaldehyde. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reagents are introduced in a sequential manner. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in inhibiting specific enzymes or modulating receptor functions .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-chloro-4-(trifluoromethyl)aniline: Similar structure but with an amino group instead of an aldehyde group.

    4-Bromo-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of trifluoromethyl.

    2-(Trifluoromethyl)benzaldehyde: Lacks the bromine and chlorine substituents .

Uniqueness

2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethyl group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications .

Properties

Molecular Formula

C8H3BrClF3O

Molecular Weight

287.46 g/mol

IUPAC Name

2-bromo-4-chloro-6-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H3BrClF3O/c9-7-2-4(10)1-6(5(7)3-14)8(11,12)13/h1-3H

InChI Key

AXYSXJBYTOTWTO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C=O)Br)Cl

Origin of Product

United States

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